2-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetic acid is a chemical compound classified under the benzimidazole class. Benzimidazoles are recognized for their diverse biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. The compound is identified by its Chemical Abstracts Service number 750599-00-9 and has a molecular formula of C₁₆H₁₄N₂O₃ with a molecular weight of approximately 282.29 g/mol .
The synthesis of 2-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetic acid typically involves multi-step organic reactions. While specific synthetic pathways may vary, common methods include:
Technical details regarding specific reagents and conditions (e.g., temperature, solvents) can vary based on laboratory protocols and desired yields .
The molecular structure of 2-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetic acid features a benzimidazole ring system linked to a phenoxymethyl group and an acetic acid functional group.
The compound can participate in various chemical reactions typical for carboxylic acids and heterocycles. Key reactions include:
These reactions are influenced by the electronic properties imparted by the benzimidazole and phenoxymethyl groups .
The mechanism of action for 2-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetic acid is primarily linked to its interactions at the cellular level:
Quantitative data on efficacy and mechanisms would typically be derived from bioassays and pharmacological studies .
Key chemical properties include:
These properties are crucial for handling and application in laboratory settings .
The primary applications of 2-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetic acid include:
The diverse applications underscore its significance in both research and therapeutic contexts .
The benzimidazole scaffold first emerged in pharmacological research following Hoebrecker’s initial synthesis in 1872 via 2-nitro-4-methylacetanilide reduction [9]. This heterocyclic system gained significant attention with the discovery of vitamin B₁₂’s 5,6-dimethylbenzimidazole moiety in the mid-20th century, which illuminated its biological relevance [9]. The 1960s marked a pivotal milestone with the introduction of thiabendazole as the first commercialized benzimidazole anthelmintic, demonstrating the nucleus’s therapeutic potential [9]. Subsequent decades witnessed strategic molecular diversification, leading to clinically impactful agents like the antiparasitic albendazole and the antihypertensive candesartan [5] [9]. By the 2020s, benzimidazole derivatives constituted over 20 FDA-approved drugs targeting diverse pathologies—including antivirals, antifungals, and anticancer agents—validating their status as "privileged scaffolds" in rational drug design [9].
Table 1: Key Milestones in Benzimidazole-Based Drug Development
Time Period | Development Milestone | Representative Agents |
---|---|---|
1872 | Initial synthesis by Hoebrecker | N/A |
1950s | Identification in vitamin B₁₂ cofactor | Vitamin B₁₂ |
1961 | First clinical agent (anthelmintic) | Thiabendazole |
1980s–2000s | Expansion into antivirals, antihypertensives, and antifungals | Telbivudine, Candesartan |
2010s–2020s | Investigation as kinase inhibitors and anticancer scaffolds | Galeterone, Veliparib derivatives |
The benzimidazole core’s bioactivity stems from its bidirectional hydrogen-bonding capacity, planar geometry, and electron-rich aromatic system. This trifecta enables multifaceted biomolecular interactions critical for pharmacological efficacy. X-ray diffraction analyses confirm the ring’s near-perfect planarity (torsion angles: C7N1C10C11 = 179.2°; C7N2C2C3 = 178.9°), facilitating π-π stacking with protein aromatic residues and intercalation into nucleic acid structures [2]. The imidazolic nitrogen (N1) acts as a hydrogen bond acceptor, while the pyrrolic NH (N3-H) serves as a donor, mimicking purine nucleobases in nucleotide-binding proteins [9]. This molecular mimicry underpins benzimidazoles’ inhibition of enzymes like DNA topoisomerase and tyrosine kinases. Density functional theory (DFT) studies further reveal a frontier orbital distribution favoring electrophilic attack at C2 and nucleophilic substitution at C5/C6, enabling strategic derivatization to modulate bioactivity [2] [9]. Additionally, non-covalent interactions—particularly intramolecular H-bonding in ortho-hydroxyphenyl derivatives—enhance metabolic stability by reducing oxidative susceptibility [2].
Table 2: Key Structural Features Governing Benzimidazole Bioactivity
Structural Attribute | Biomolecular Interaction | Pharmacological Consequence |
---|---|---|
Planar fused ring system | π-π stacking with protein aromatic pockets | Enhanced enzyme inhibition (e.g., kinase binding) |
N1 (imidazolic) and N3-H (pyrrolic) | H-bond donation/acceptance | Nucleotide mimicry in polymerase inhibition |
Electron density at C2 | Susceptibility to electrophilic substitution | Tunable side-chain appendage for target specificity |
Adjustable lipophilicity | Membrane permeability modulation | Optimization of cellular uptake and biodistribution |
The strategic incorporation of phenoxymethyl and acetic acid moieties at the benzimidazole C2 and N1 positions, respectively, optimizes the pharmacodynamic and pharmacokinetic profile of 2-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetic acid (C₁₆H₁₄N₂O₃, MW 282.3 g/mol). The phenoxymethyl group (-CH₂OC₆H₅) introduces controlled lipophilicity (logP ≈ 2.8) that enhances membrane penetration while retaining solubility, as evidenced by its powder morphology [1] [8]. This aryl ether linkage also provides conformational flexibility, allowing the phenyl ring to adopt orientations favorable for hydrophobic pocket binding in enzymatic targets [3]. Meanwhile, the N1-acetic acid substituent (-CH₂COOH) serves dual functions: its ionizable carboxyl group (pKa ≈ 4.2) enables salt formation for improved aqueous solubility (e.g., hydrochloride salts) and facilitates ionic interactions with basic amino acid residues (e.g., lysine, arginine) in target proteins [7] [10]. Molecular docking analyses confirm that the acetic acid spacer’s two-atom chain length optimally positions the carboxylate for H-bonding with active-site residues in cyclooxygenase and kinase enzymes, enhancing binding affinity [7]. Collectively, these substituents transform the benzimidazole core into a bifunctional scaffold capable of simultaneous hydrophobic and electrostatic target engagement.
Table 3: Contribution of Substituents to Molecular Properties
Substituent | Key Properties | Role in Drug Design |
---|---|---|
Phenoxymethyl (-CH₂OC₆H₅) | • LogP increment ~1.5 • Conformational flexibility • Aromatic π-system | • Enhances blood-brain barrier penetration • Enables hydrophobic pocket binding • Facilitates π-stacking |
Acetic acid (-CH₂COOH) | • pKa ~4.2 (ionizable) • Hydrogen-bonding capacity • Salt formation (e.g., HCl) | • Improves aqueous solubility • Enables ionic protein interactions • Allows prodrug derivatization |
The synergistic integration of these groups is exemplified in the compound’s crystalline packing, where intermolecular H-bonding between acetic acid moieties stabilizes the supramolecular architecture—a feature critical for solid-state formulation stability [1] [2]. Furthermore, the phenoxymethyl group’s synthetic accessibility via O-alkylation of phenolic precursors enables efficient structure-activity relationship (SAR) exploration, positioning this derivative as a versatile intermediate for anticancer and anti-inflammatory lead optimization [5] [9].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5